Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an acetic acid functional group. The compound’s chirality arises from the presence of a stereocenter at the 1-position of the indane ring, making it a racemic mixture of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Grignard reaction, where an isopropyl magnesium bromide reagent reacts with the indane core.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and Grignard reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring in the indane moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. The two enantiomers may exhibit different interactions with biological targets, making it a valuable tool for studying enantioselectivity.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The indane moiety is a common structural motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, fragrances, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid involves its interaction with specific molecular targets. The acetic acid group can form hydrogen bonds with biological macromolecules, while the indane moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]propanoic acid
- 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]butanoic acid
- 2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]pentanoic acid
Uniqueness
Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid is unique due to its specific combination of an indane core with an acetic acid functional group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different alkyl chain lengths or functional groups.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(2)13-7-10(8-14(15)16)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16)/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQGKGQRVLIJD-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.